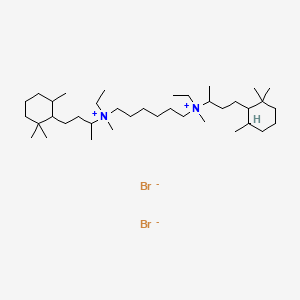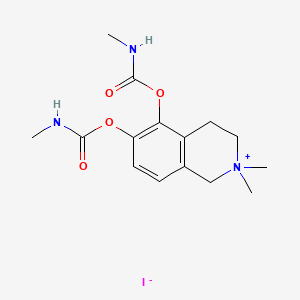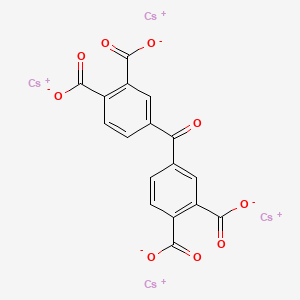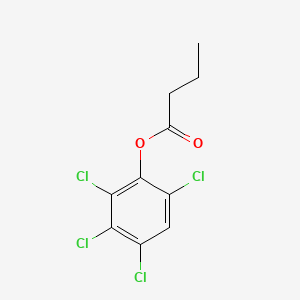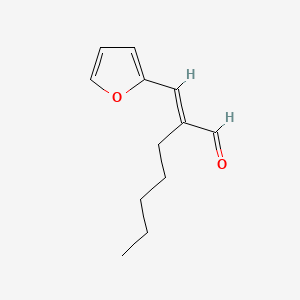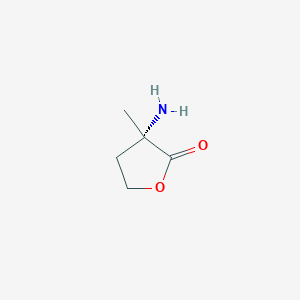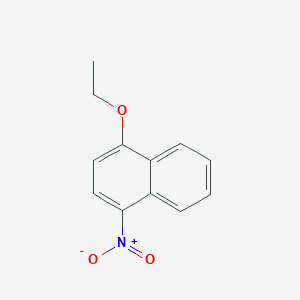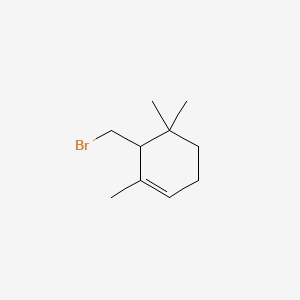![molecular formula C12H17NO2 B13779963 N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)
N-[(3,4-Dimethoxyphenyl)methylene]propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-Dimethoxyphenyl)methylene]propylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a methylene bridge connecting a 3,4-dimethoxyphenyl group to a propylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methylene]propylamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with propylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general procedure involves:
- Dissolving 3,4-dimethoxybenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding propylamine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
- Isolating the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenethylamine or 3,4-dimethoxyphenylpropanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
N-[(3,4-Dimethoxyphenyl)methylene]propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methylene]propylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may act on neurotransmitter systems, particularly by inhibiting the activity of monoamine oxidase enzymes. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and behavior. Additionally, the compound’s methoxy groups may influence its binding affinity and selectivity for specific receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can be compared to other similar compounds such as:
3,4-Dimethoxyphenethylamine: Shares the same phenethylamine backbone but lacks the methylene bridge and propylamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): Contains an additional methoxy group on the phenyl ring, leading to different pharmacological properties.
Dopamine: A major neurotransmitter with a similar phenethylamine structure but without methoxy groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-N-propylmethanimine |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h5-6,8-9H,4,7H2,1-3H3 |
InChI-Schlüssel |
ZZSJSJXXNVFEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=CC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



